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molecular formula C6H8KNO3 B1591365 Potassium;prop-2-enamide;prop-2-enoate CAS No. 31212-13-2

Potassium;prop-2-enamide;prop-2-enoate

Cat. No. B1591365
M. Wt: 181.23 g/mol
InChI Key: HNXHILBJDFONSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856370

Procedure details

In a polymerization vessel, 0.9 g methylene bisacrylamide and 192 g acrylamide were dissolved in 500 g water first and mixed with 84 g acrylic acid. Then, the monomer solution was neutralized with 102 g potassium hydroxide solution (45%), cooled to 10° C. and blown out with nitrogen. After addition of the catalyst solutions (1.6 g sodium peroxidisulfate, 0.2 g hydrogen peroxide (35%) and 0.01 g ascorbic acid) and 10 g 2,2'-azobis(2-methyl-propionamidine)dihydrochloride used as blowing agent, the polymerization was initiated. Thorough mixing of the catalyst solutions with the monomer solution is a precondition for a homogeneous polymerization in the whole polymer block. The maximum temperature of 100° C. (in a well-insulated polymerization vessel) was reached within 10 minutes. After completed polymerization, the polymer gel was crumbled, dried at 120° C. and ground to the desired size fraction. A cross-linked potassium acrylate/acrylamide copolymer was obtained which had a porous structure resulting from the entrapped nitrogen bubbles.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.01 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
192 g
Type
reactant
Reaction Step Four
Name
methylene bisacrylamide
Quantity
0.9 g
Type
solvent
Reaction Step Four
Name
Quantity
500 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].[OH-].[K+:12].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].OO.O=C1O[C@H]([C@H](CO)O)C(O)=C1O.Cl.Cl.N(C(C)(C)C(N)=N)=NC(C)(C)C(N)=N>C(C=CC(N)=O)C=CC(N)=O.O>[C:6]([O-:10])(=[O:9])[CH:7]=[CH2:8].[K+:12].[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3] |f:2.3,4.5.6,9.10.11,14.15.16|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0.2 g
Type
reactant
Smiles
OO
Name
Quantity
0.01 g
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
10 g
Type
reactant
Smiles
Cl.Cl.N(=NC(C(=N)N)(C)C)C(C(=N)N)(C)C
Step Four
Name
Quantity
192 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
methylene bisacrylamide
Quantity
0.9 g
Type
solvent
Smiles
C(C=CC(=O)N)C=CC(=O)N
Name
Quantity
500 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thorough mixing of the catalyst solutions with the monomer solution
CUSTOM
Type
CUSTOM
Details
for a homogeneous polymerization in the whole polymer block
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
dried at 120° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)(=O)[O-].[K+].C(C=C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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